molecular formula C8H9BrClF2NO B1377501 [3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride CAS No. 1432681-22-5

[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride

Cat. No.: B1377501
CAS No.: 1432681-22-5
M. Wt: 288.52 g/mol
InChI Key: IFSHKDOSHZWRKX-UHFFFAOYSA-N
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Description

[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C8H8BrF2NO·HCl It is a derivative of phenylmethanamine, featuring bromine and difluoromethoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride typically involves multiple steps:

    Bromination: The starting material, 2-(difluoromethoxy)benzene, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amination: The brominated intermediate is then subjected to amination. This can be achieved through a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, under appropriate conditions.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives. Reduction reactions can convert the amine to an alkylamine or other reduced forms.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling, forming new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents.

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Substitution: Azido, cyano, or thiol-substituted derivatives.

    Oxidation: Nitroso, nitro, or imine compounds.

    Reduction: Alkylamines or other reduced forms.

Scientific Research Applications

[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride: has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry for drug development.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceuticals targeting neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The bromine and difluoromethoxy groups can influence the compound’s binding affinity and selectivity.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride: can be compared with other similar compounds:

    [3-Bromo-2-fluorophenyl]methanamine hydrochloride: Lacks the difluoromethoxy group, which may affect its reactivity and biological activity.

    [3-Chloro-2-(difluoromethoxy)phenyl]methanamine hydrochloride: Substitution of bromine with chlorine can alter its chemical properties and applications.

    [3-Bromo-2-(trifluoromethoxy)phenyl]methanamine hydrochloride: The trifluoromethoxy group can significantly change the compound’s electronic properties and reactivity.

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse synthetic applications and biological activities, making it a valuable tool in research and industry.

Properties

IUPAC Name

[3-bromo-2-(difluoromethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO.ClH/c9-6-3-1-2-5(4-12)7(6)13-8(10)11;/h1-3,8H,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSHKDOSHZWRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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